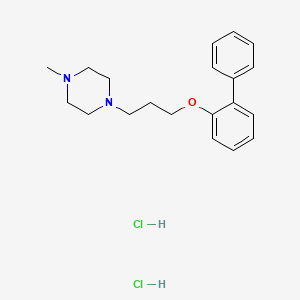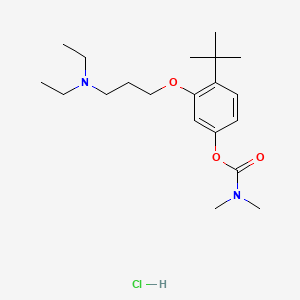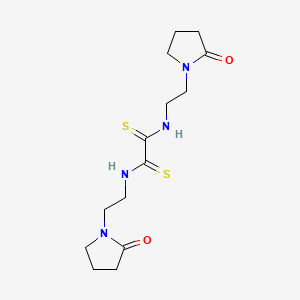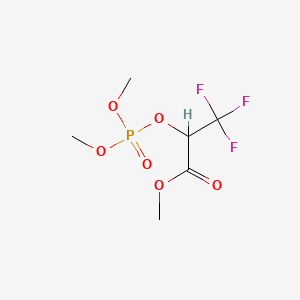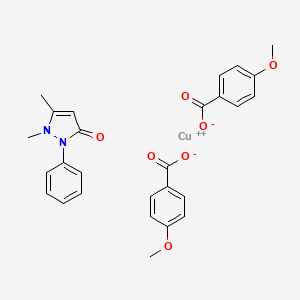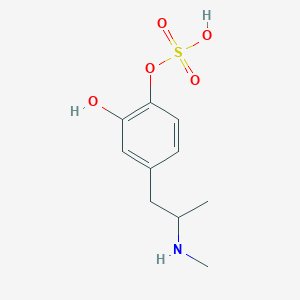
3,4-Dihydroxymethamphetamine-4-O-sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroxymethamphetamine 4-sulfate, commonly referred to as Dhma 4-sulfate, is a phase II metabolite of 3,4-methylenedioxymethamphetamine (MDMA). This compound is formed through the sulfation of 3,4-dihydroxymethamphetamine (DHMA) by sulfotransferases (SULTs) in the human body . Dhma 4-sulfate is primarily studied in the context of MDMA metabolism and its pharmacokinetics.
准备方法
Synthetic Routes and Reaction Conditions
Dhma 4-sulfate can be synthesized through the sulfation of 3,4-dihydroxymethamphetamine (DHMA). The reaction typically involves the use of a sulfating agent such as pyridine sulfur trioxide complex. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective formation of Dhma 4-sulfate .
Industrial Production Methods
Industrial production of Dhma 4-sulfate is not well-documented, as it is primarily a research compound. the synthesis methods used in laboratory settings can be scaled up for industrial production if needed. This would involve optimizing the reaction conditions and using larger quantities of reagents.
化学反应分析
Types of Reactions
Dhma 4-sulfate undergoes various chemical reactions, including:
Oxidation: Dhma 4-sulfate can be oxidized to form different metabolites.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: Dhma 4-sulfate can participate in substitution reactions, where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Dhma 4-sulfate can lead to the formation of different hydroxylated metabolites.
科学研究应用
Dhma 4-sulfate has several scientific research applications, including:
Chemistry: It is used to study the metabolic pathways of MDMA and related compounds.
Biology: Researchers investigate its role in the metabolism of MDMA and its effects on biological systems.
Medicine: Dhma 4-sulfate is studied for its potential toxicological effects and its role in MDMA-induced neurotoxicity.
作用机制
Dhma 4-sulfate exerts its effects through its role as a metabolite of MDMA. It is formed by the action of sulfotransferases (SULTs) on 3,4-dihydroxymethamphetamine (DHMA). The sulfation process involves the transfer of a sulfate group from a donor molecule, such as adenosine 3’-phosphate 5’-phosphosulfate (PAPS), to DHMA . This reaction is catalyzed by specific SULT isoenzymes, including SULT1A1 and SULT1A3 .
相似化合物的比较
Similar Compounds
3,4-Dihydroxymethamphetamine 3-sulfate: Another sulfate conjugate of DHMA, differing only in the position of the sulfate group.
4-Hydroxy-3-methoxymethamphetamine sulfate: A sulfate conjugate of another MDMA metabolite, 4-hydroxy-3-methoxymethamphetamine (HMMA).
Uniqueness
Dhma 4-sulfate is unique due to its specific position of the sulfate group, which influences its metabolic pathway and pharmacokinetics. Its formation and role in MDMA metabolism make it a valuable compound for studying the effects and metabolism of MDMA .
属性
CAS 编号 |
1294450-47-7 |
|---|---|
分子式 |
C10H15NO5S |
分子量 |
261.30 g/mol |
IUPAC 名称 |
[2-hydroxy-4-[2-(methylamino)propyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C10H15NO5S/c1-7(11-2)5-8-3-4-10(9(12)6-8)16-17(13,14)15/h3-4,6-7,11-12H,5H2,1-2H3,(H,13,14,15) |
InChI 键 |
XNMDQPRCBHALBJ-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC(=C(C=C1)OS(=O)(=O)O)O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide;hydrochloride](/img/structure/B12753785.png)
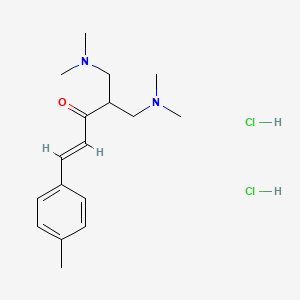
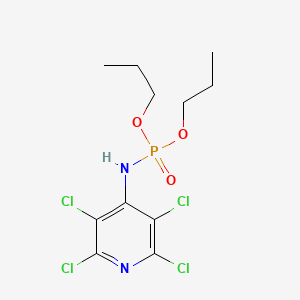
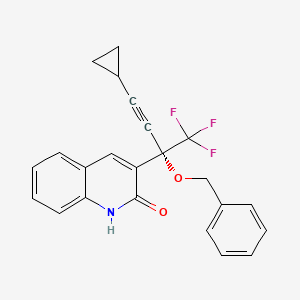
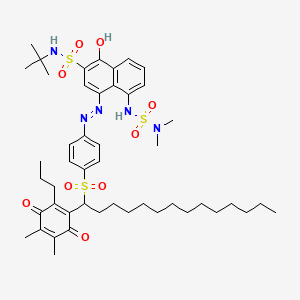
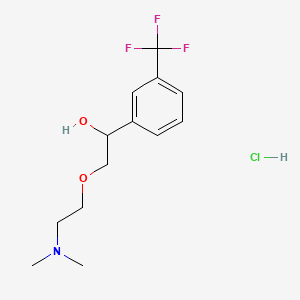
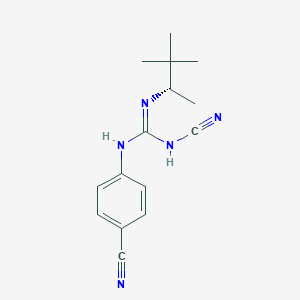
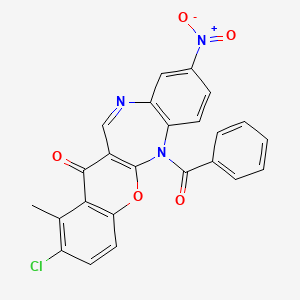
![[(1S)-3-[(E,4S)-4,5-dihydroxypent-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(Z)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B12753850.png)
